5-Nitroquinazoline-2,4(1H,3H)-dione
Overview
Description
5-Nitroquinazoline-2,4(1H,3H)-dione is a derivative of quinazoline, a class of nitrogen-containing heterocyclic compounds . Quinazolines have received significant attention due to their wide range of biopharmaceutical activities . They are considered important chemicals for the synthesis of diverse molecules of physiological significance and pharmacological utility .
Synthesis Analysis
The synthesis of quinazolines has been achieved under transition metal-catalyzed conditions . For instance, the reaction of N-phenylbenzamidines with 5-nitro-1-[(triisopropylsilyl)ethynyl]-1,2-benziodoxol-3(1H)-one in the presence of a catalytic amount of CuBr in K2CO3 and benzene at 80°C for 1 hour gave quinazolines in 46%–77% yields .Molecular Structure Analysis
Quinazoline is a compound made up of two fused six-membered simple aromatic rings—benzene and pyrimidine ring . Its oxo-derivative (quinazolinone) is classified into three types according to the position and number of carbonyl group: 2(1H)quinazolinones, 4(3H)quinazolinones, and 2,4(1H,3H)quinazolinedione .Chemical Reactions Analysis
Quinazolines have been synthesized through various transition-metal-catalyzed reactions . These reactions provide new entries into pharmaceutical ingredients of continuously increasing complexity .Physical And Chemical Properties Analysis
Quinazoline is a yellow-colored compound, usually found in crystalline form .Scientific Research Applications
Structural Characterization and Synthesis
- Synthesis and Characterization: 5-Nitroquinazoline-2,4(1H,3H)-dione and its derivatives have been synthesized using various methods. The structural characterization of these compounds includes techniques like X-ray diffraction, IR, 1D-NMR, and 2D-NMR spectroscopy. These studies are crucial for understanding the molecular structure and properties of these compounds (Kesternich et al., 2013).
Chemical Reactions and Derivatives
- Chemical Transformations: The compound has been used as a precursor for various chemical reactions, leading to the synthesis of different derivatives. These derivatives have potential applications in pharmaceuticals and other areas of chemistry (Aziane et al., 2002).
Luminescent Properties
- Luminescence Studies: The luminescent properties of 5-Nitroquinazoline-2,4(1H,3H)-dione derivatives have been explored. These studies are significant for potential applications in materials science, particularly in the development of new luminescent materials (Farouk et al., 2011).
Potential Medicinal Applications
- Pharmacological Properties: Although detailed information on drug use and dosage is excluded as per the request, it's noteworthy that the derivatives of 5-Nitroquinazoline-2,4(1H,3H)-dione have attracted interest due to their pharmacological properties. These compounds have been the subject of research for their potential medicinal applications (Farouk et al., 2013).
Crystal Structure Analysis
- Crystallography: Detailed crystallographic analysis of related compounds provides insights into their molecular geometry, which is vital for understanding their reactivity and potential applications in various fields (Candan et al., 2001).
Green Chemistry Approaches
- Sustainable Synthesis Methods: Research has been conducted on developing efficient, sustainable methods for synthesizing derivatives of 5-Nitroquinazoline-2,4(1H,3H)-dione. These methods align with the principles of green chemistry, emphasizing the reduction of hazardous substances and the efficient use of resources (Patil et al., 2008).
Future Directions
Quinazolines and quinazolinones have emerged as a privileged class of nitrogen-containing heterocyclic scaffolds, exhibiting a broad spectrum of pharmacological activities . This suggests that they may continue to be a significant area of research in medicinal chemistry, with potential for the development of novel therapeutic agents .
properties
IUPAC Name |
5-nitro-1H-quinazoline-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N3O4/c12-7-6-4(9-8(13)10-7)2-1-3-5(6)11(14)15/h1-3H,(H2,9,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHAHRTQKXUKYDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)[N+](=O)[O-])C(=O)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60599001 | |
Record name | 5-Nitroquinazoline-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60599001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Nitroquinazoline-2,4(1H,3H)-dione | |
CAS RN |
174565-65-2 | |
Record name | 5-Nitroquinazoline-2,4(1H,3H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60599001 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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